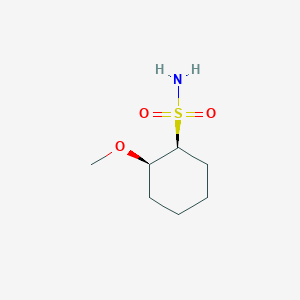

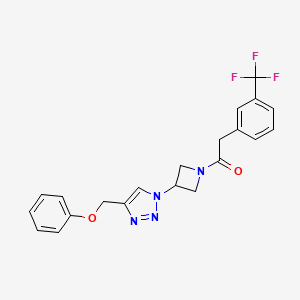

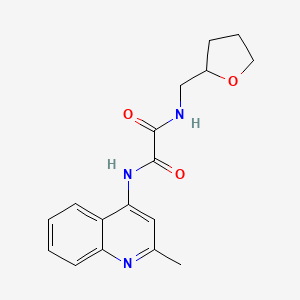

3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazoline derivatives are N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They have been found to have anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, and many other therapeutic activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis method for the compound you mentioned is not available in the sources I found.Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The specific molecular structure of the compound you mentioned is not available in the sources I found.Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. Some of these include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction . The specific chemical reactions of the compound you mentioned are not available in the sources I found.科学的研究の応用

Organic Electronics and Conductive Polymers

Overview:3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: (let’s call it QED) belongs to a class of materials known as conductive polymers. These polymers exhibit both electrical conductivity and mechanical flexibility, making them valuable for various applications.

Applications:- Organic Field-Effect Transistors (OFETs) : QED can be used as a semiconductor material in OFETs. Its high charge mobility allows for efficient electron transport, making it suitable for flexible and low-power electronic devices .

- Organic Light-Emitting Diodes (OLEDs) : QED-based materials can serve as emissive layers in OLEDs. Their tunable emission properties enable vibrant displays and energy-efficient lighting .

- Photovoltaics (Solar Cells) : QED derivatives have been explored as electron-transporting materials in organic solar cells. Their absorption properties and charge mobility contribute to efficient energy conversion .

- Electrochromic Devices : QED-containing polymers exhibit reversible color changes upon electrochemical stimuli. These materials find applications in smart windows, displays, and sensors .

Biomimetic Sensors

Overview: The charge and electrical energy consumed during chemical reactions can serve as essential sensing parameters. QED’s versatile applications extend to biomimetic sensors.

Applications:- Biomimetic Reactive Sensors : QED can act as a self-sensing material during actuation. Its simultaneous response to external stimuli and internal changes makes it valuable for biosensors and medical devices .

Medicinal Chemistry

Overview: While QED is primarily known for its electronic properties, its structural features also make it interesting for medicinal chemistry.

Applications:- Anticancer Agents : Researchers have explored QED derivatives as potential anticancer agents due to their quinazoline scaffold. These compounds may inhibit specific kinases involved in cancer cell proliferation .

Conclusion

作用機序

The mechanism of action of quinazoline derivatives can vary depending on their specific structure and the biological activity they exhibit. For example, some quinazoline derivatives have been found to exhibit their anti-cancer activity by inhibiting tyrosine kinases . The specific mechanism of action of the compound you mentioned is not available in the sources I found.

将来の方向性

特性

IUPAC Name |

3-(4-ethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S/c1-3-17-8-12-19(13-9-17)30-25(31)21-6-4-5-7-22(21)29(26(30)32)16-23-27-24(28-33-23)18-10-14-20(34-2)15-11-18/h4-15H,3,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYKGESEDBKJHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide](/img/structure/B2392505.png)

![6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)

![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)

![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)